[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
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Overview
Description
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxole group, a piperazine ring, and a triazole moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone typically involves multiple steps, including the formation of the benzodioxole and piperazine intermediates, followed by their coupling with the triazole derivative. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or triazole rings using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and sodium hydride for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a potential candidate for drug discovery and development .
Medicine
In medicine, this compound may have potential therapeutic applications due to its ability to interact with specific molecular targets. Research is ongoing to determine its efficacy and safety in various medical conditions .
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, materials science, and chemical engineering .
Mechanism of Action
The mechanism of action of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine receptor agonist used in the treatment of Parkinson’s disease.
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile: A compound used in proteomics research.
Uniqueness
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is unique due to its combination of a benzodioxole group, a piperazine ring, and a triazole moiety. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research .
Properties
Molecular Formula |
C23H26N6O3 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(3,4-dimethylanilino)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C23H26N6O3/c1-15-3-5-18(11-16(15)2)24-22-21(25-27-26-22)23(30)29-9-7-28(8-10-29)13-17-4-6-19-20(12-17)32-14-31-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H2,24,25,26,27) |
InChI Key |
PVWOUGGZSPSXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
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